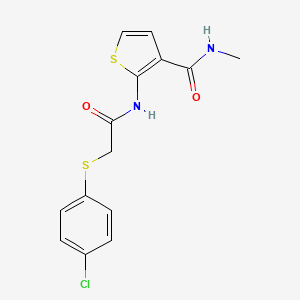

2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthetic Routes and Derivatives Research into thiophene derivatives, such as those involving thiophene-2-carboxamide, highlights synthetic pathways that could be applicable to 2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide. The synthesis of thiophene and thiazolyl-thiophene derivatives has been explored for their anticancer activities, indicating a potential application in drug discovery (Atta & Abdel‐Latif, 2021). Such synthetic routes may offer insights into the modification and functionalization of the compound for biomedical research.

Antimicrobial and Anticancer Activities Thiophene derivatives have been investigated for their antimicrobial and anticancer properties. For instance, studies on Schiff bases of thiophene-3-carboxamide derivatives have revealed CNS depressant activity, suggesting that modifications of the thiophene core can lead to diverse biological activities (Bhattacharjee, Saravanan, & Mohan, 2011). Similarly, the synthesis of thiophene carboxamide derivatives has shown potential antibacterial activity, indicating a role in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Gene Delivery and DNA Binding The development of cationic polythiophenes demonstrates the utility of thiophene derivatives in binding to DNA and forming polyplexes, with potential applications in gene delivery and theranostics (Carreon, Santos, Matson, & So, 2014). This research area could be particularly relevant for exploring the interactions of this compound with biomolecules for therapeutic purposes.

Optical Properties and Materials Science Thiophene derivatives have also been explored for their optical properties, with applications ranging from fluorescent dyes to materials science. Studies on the synthesis and optical properties of functionally substituted thiophenes have established structure-optical property relationships, suggesting potential uses in materials science, including as invisible ink dyes (Bogza et al., 2018).

作用機序

Target of Action

The compound, also known as 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-methylthiophene-3-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Mode of Action

For instance, some thiazole derivatives have been found to inhibit multiple enzyme targets such as EGFR/VGFER kinase . The interaction with these targets leads to changes in cellular processes, potentially resulting in the observed biological effects .

Biochemical Pathways

These could potentially include pathways related to inflammation, microbial growth, viral replication, neuronal function, and tumor growth .

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could potentially include reduced inflammation, inhibited microbial growth, suppressed viral replication, enhanced neuronal protection, and inhibited tumor growth .

特性

IUPAC Name |

2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S2/c1-16-13(19)11-6-7-20-14(11)17-12(18)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUICDMZTWRPFQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2356924.png)

![1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone](/img/structure/B2356927.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2356928.png)

![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2356930.png)

![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione](/img/no-structure.png)

![1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2356941.png)

![1-[4-(Heptyloxy)phenyl]ethanone](/img/structure/B2356945.png)